ISTH Major Bleeding Rate: Asundexian 50 mg vs Apixaban 5 mg in Phase 3 OCEANIC-AF
In the Phase 3 OCEANIC-AF trial (n ≈ 14,000), asundexian 50 mg once daily demonstrated a significantly lower rate of ISTH major bleeding compared with apixaban 5 mg twice daily in patients with atrial fibrillation. Major bleeding occurred in 17/7,373 (0.2%) patients on asundexian versus 53/7,364 (0.7%) on apixaban, yielding a cause-specific hazard ratio (csHR) of 0.32 (95% CI 0.18–0.55) [1]. The composite of ISTH major or clinically relevant non-major bleeding was also lower with asundexian (1.1% vs 2.6%) [2]. This approximately 71% relative reduction in major bleeding was observed despite asundexian being inferior for the efficacy endpoint of stroke/systemic embolism prevention (1.3% vs 0.4%; HR 3.79) [1].
| Evidence Dimension | ISTH major bleeding events |
|---|---|
| Target Compound Data | Asundexian 50 mg QD: 17/7,373 (0.2%) |
| Comparator Or Baseline | Apixaban 5 mg BID: 53/7,364 (0.7%) |
| Quantified Difference | csHR 0.32; 95% CI 0.18–0.55; ~71% relative reduction in major bleeding |
| Conditions | Phase 3 randomized, double-blind, double-dummy, international multicenter trial; median follow-up 160 days; patients with atrial fibrillation at risk for stroke |
Why This Matters
For scientific selection in anticoagulation research programs where bleeding safety is the primary concern, this large-scale head-to-head dataset provides the strongest available evidence of differential bleeding risk between an FXIa inhibitor and the current standard-of-care FXa inhibitor.
- [1] Piccini JP, Patel MR, Steffel J, et al. Asundexian versus Apixaban in Patients with Atrial Fibrillation. N Engl J Med. 2025;392(1):23–32. doi:10.1056/NEJMoa2407105 View Source
- [2] Table 2. PACIFIC-AF (2022), OCEANIC-AF (2025), AZALEA-TIMI 71 (2025) — Bleeding outcomes. PMC Article PMC12612016. View Source
